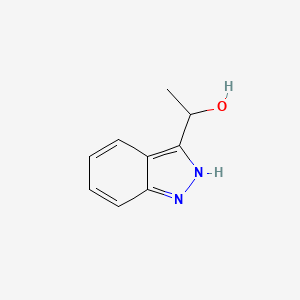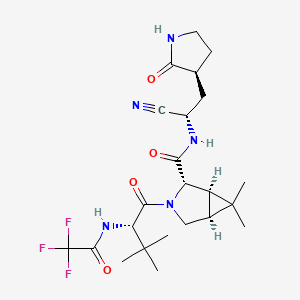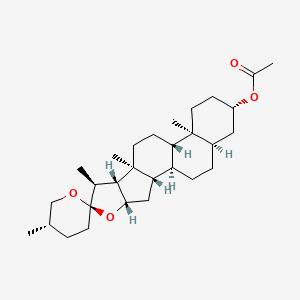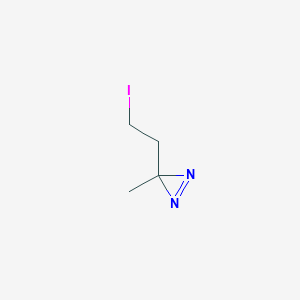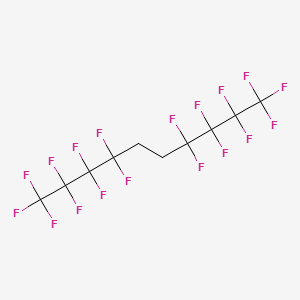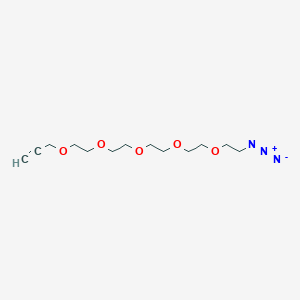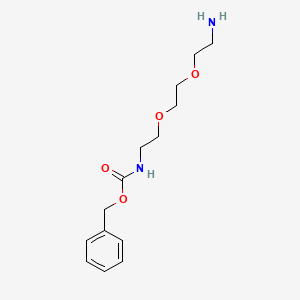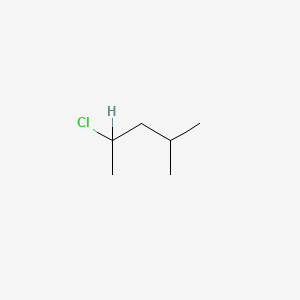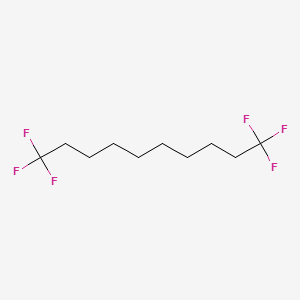
1,1,1,10,10,10-Hexafluorodecane
Overview
Description
1,1,1,10,10,10-Hexafluorodecane is an organic compound with the molecular formula C10H16F6 . It is a fluorinated alkane, characterized by the presence of six fluorine atoms attached to the terminal carbon atoms of a decane chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
1,1,1,10,10,10-Hexafluorodecane is a complex chemical compound with the molecular formula C10H16F6 The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It has been observed to react with methyl trifluoroacetate in the presence of lih . This reaction suggests that the compound may interact with its targets through a mechanism involving fluorine atoms, which are known for their high reactivity.
Result of Action
Its observed reaction with methyl trifluoroacetate suggests that it may have the potential to induce chemical changes in its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,10,10,10-Hexafluorodecane can be synthesized through a multi-step process involving the fluorination of decane. One common method involves the reaction of decane with elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to ensure selective fluorination at the terminal carbon atoms.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination reactors where decane is continuously fed and reacted with fluorine gas. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and fluorine concentration.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,10,10,10-Hexafluorodecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace fluorine atoms with iodine.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Compounds with different halogens or functional groups replacing the fluorine atoms.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
1,1,1,10,10,10-Hexafluorodecane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique properties.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1,1,1,2,2,2-Hexafluoroethane: Another fluorinated alkane with similar properties but a shorter carbon chain.
1,1,1,3,3,3-Hexafluoropropane: A fluorinated propane derivative with comparable reactivity.
Uniqueness: 1,1,1,10,10,10-Hexafluorodecane is unique due to its longer carbon chain and the specific placement of fluorine atoms, which confer distinct physical and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
1,1,1,10,10,10-hexafluorodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6/c11-9(12,13)7-5-3-1-2-4-6-8-10(14,15)16/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAFTCGLVYQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(F)(F)F)CCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576846 | |
| Record name | 1,1,1,10,10,10-Hexafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-76-2 | |
| Record name | 1,1,1,10,10,10-Hexafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


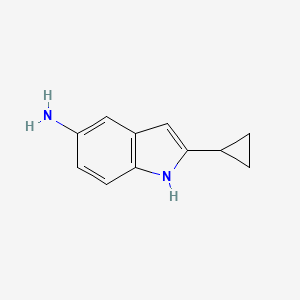
![1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene](/img/structure/B3392314.png)
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-](/img/structure/B3392322.png)
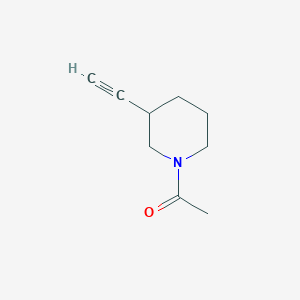
![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)

